Clindamycin hydrochloride
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Overview
Description
Clindamycin hydrochloride is a lincosamide antibiotic derived from lincomycin. It is widely used to treat a variety of bacterial infections, including those caused by anaerobic bacteria, staphylococci, streptococci, and pneumococci . This compound is particularly effective against infections of the respiratory tract, skin, soft tissues, and bones . It is also used in the treatment of acne and some cases of methicillin-resistant Staphylococcus aureus (MRSA) .
Mechanism of Action
Target of Action
Clindamycin hydrochloride primarily targets the 50s ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds during protein synthesis.
Mode of Action
This compound works by binding to the 50s ribosomal subunit of bacteria . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, which inhibits early chain elongation . This disruption of protein synthesis leads to changes in the bacterial cell wall surface .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 50s ribosomal subunit, this compound disrupts the transpeptidation reaction, thereby inhibiting the elongation of the peptide chain during protein synthesis . This disruption leads to a decrease in the production of essential proteins, affecting the growth and survival of the bacteria.
Pharmacokinetics
This compound is rapidly absorbed after oral administration . It has a half-life of approximately 3 hours in adults , indicating that it is metabolized and excreted relatively quickly. This compound is primarily metabolized in the liver and excreted via the bile duct and kidneys .
Result of Action
The action of this compound results in changes in the bacterial cell wall surface, which decreases the adherence of bacteria to host cells and increases intracellular killing of organisms . This leads to the effective treatment of serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics that also target the 50s ribosomal subunit, such as chloramphenicol and macrolides (e.g., erythromycin, clarithromycin, and azithromycin), may compete for binding at this site . Additionally, the pH and ion concentration of the environment can affect the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Clindamycin hydrochloride interacts with the 50s ribosomal subunit, preventing ribosomal translocation . This interaction inhibits protein synthesis, which is crucial for bacterial growth and survival .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 50s ribosomal subunit . This binding prevents ribosomal translocation, inhibiting protein synthesis . This inhibition can lead to changes in gene expression and ultimately, bacterial cell death .
Metabolic Pathways
This compound is involved in the protein synthesis pathway in bacteria . It interacts with the 50s ribosomal subunit, which is a key component of this pathway .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm, where it can interact with the bacterial ribosome
Preparation Methods
Synthetic Routes and Reaction Conditions: Clindamycin hydrochloride is synthesized from lincomycin through a series of chemical reactions. The process involves the chlorination of lincomycin to replace the hydroxyl group at position 7 with a chlorine atom . This is followed by a series of steps including silicon protecting group application, selective deprotection, Mitsunobu substitution reaction, and hydrolysis .
Industrial Production Methods: The industrial production of this compound involves the chlorination of clindamycin with a Vilsmeier reagent to obtain a reaction liquid containing this compound crude product . This is followed by hydrolysis, extraction, and concentration to obtain clindamycin free alkali. The final step involves the salt-forming reaction of this compound alcoholate in an ethanol-water solution .
Chemical Reactions Analysis
Types of Reactions: Clindamycin hydrochloride undergoes various chemical reactions, including substitution reactions, where the chlorine atom can be replaced by other functional groups . It also participates in hydrolysis reactions to form clindamycin free alkali .
Common Reagents and Conditions:
Chlorination: Vilsmeier reagent is commonly used for the chlorination of clindamycin.
Mitsunobu Reaction: This reaction involves the use of a compound of formula I and R1COOH as raw materials.
Major Products: The major products formed from these reactions include this compound and its various derivatives, such as 7-epimembrycin .
Scientific Research Applications
Clindamycin hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Lincomycin: The parent compound from which clindamycin is derived.
Clindamycin Phosphate: A prodrug of clindamycin that is rapidly converted to clindamycin in vivo.
Comparison: Clindamycin hydrochloride has a broader antibacterial spectrum and higher potency compared to lincomycin . It is also more completely absorbed by the gastrointestinal tract and is not influenced by food . Clindamycin phosphate, on the other hand, is used for intramuscular or intravenous injection and has similar clinical indications as this compound .
Properties
CAS No. |
21462-39-5 |
---|---|
Molecular Formula |
C18H34Cl2N2O5S |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide;chloride |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1 |
InChI Key |
AUODDLQVRAJAJM-XJQDNNTCSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H]([NH+](C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.[Cl-] |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Canonical SMILES |
CCCC1CC([NH+](C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.[Cl-] |
21462-39-5 | |
Pictograms |
Irritant |
Related CAS |
18323-44-9 (Parent) |
Synonyms |
7 Chloro 7 deoxylincomycin 7-Chloro-7-deoxylincomycin Chlolincocin Chlorlincocin Cleocin Clindamycin Clindamycin Hydrochloride Clindamycin Monohydrochloride Clindamycin Monohydrochloride, Monohydrate Dalacin C Hydrochloride, Clindamycin Monohydrate Clindamycin Monohydrochloride Monohydrochloride, Clindamycin Monohydrochloride, Monohydrate Clindamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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